![molecular formula C26H43N5O10P2 B1242923 Cabergoline diphosphate CAS No. 85329-89-1](/img/structure/B1242923.png)
Cabergoline diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.
科学的研究の応用
Neuroprotective Effects
Cabergoline, a dopamine D2 receptor agonist, demonstrates neuroprotective properties. In a study utilizing SH-SY5Y cells, cabergoline protected these cells from ischemia-induced death, suggesting potential therapeutic use in neurodegenerative diseases beyond Parkinson's disease (Miglio et al., 2004).
Treatment of Prolactinomas
Cabergoline has been effective in treating prolactinomas, particularly in cases resistant to other treatments. It normalized prolactin levels and reduced tumor size in a significant number of patients, indicating its potential as a primary therapy for macroprolactinomas (Colao et al., 1997).
Application in Parkinson's Disease
In Parkinson's disease, cabergoline has shown efficacy as an adjunct to levodopa treatment. A study demonstrated improved activities of daily living and motor examination scores, suggesting its utility in suboptimally controlled Parkinson's disease (Hutton et al., 1996).
Impact on Cardiac Valves
Research indicates an association between cabergoline and increased risk of cardiac valve regurgitation. This finding is significant in understanding the potential risks associated with its long-term use in patients (Schade et al., 2007).
Effects on Ovarian Hyperstimulation Syndrome
Cabergoline has been evaluated for its efficacy in reducing the risk of ovarian hyperstimulation syndrome. It appears to reduce the occurrence of moderate-severe OHSS without significantly impacting clinical pregnancy or the number of retrieved oocytes (Leitão et al., 2014).
Role in Acromegaly Treatment
Cabergoline has been studied for its efficacy in acromegaly, both alone and in combination with somatostatin analogs. It shows promise in normalizing IGF-I levels in a significant number of patients, suggesting its potential as a therapeutic option in acromegaly management (Sandret et al., 2011).
特性
CAS番号 |
85329-89-1 |
---|---|
製品名 |
Cabergoline diphosphate |
分子式 |
C26H43N5O10P2 |
分子量 |
647.6 g/mol |
IUPAC名 |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |
InChI |
InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1 |
InChIキー |
QCSYJICXNUHBML-CGCNXJRXSA-N |
異性体SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
関連するCAS |
81409-90-7 (Parent) |
同義語 |
1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea 1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate Cabaser Cabaseril cabergoline cabergoline diphosphate Dostinex FCE 21336 FCE-21336 Galastop |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。